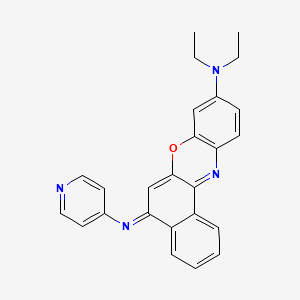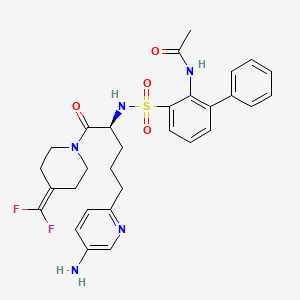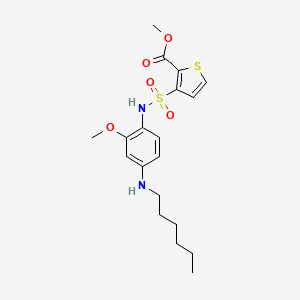
SV-156
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SV-156 is a highly selective dopamine receptor 2 (D2) antagonist.
Applications De Recherche Scientifique
Collaborative Virtual Laboratory and Cloud Computing
VLAB-C and Scientific Virtual Laboratories (SVL) Scientific Virtual Laboratories (SVL) offer an online research environment supporting e-science applications, enabling remote experimentation, online communication, and resource sharing. VLAB-C, a cloud-based scientific virtual laboratory, addresses the challenges of access performance, adaptability, extensibility, and scalability encountered by traditional SVLs. It's particularly effective for "Big Data" processing in the Chinese Academy of Science, providing high performance for massive data processing and collaboration. Its three key features include high performance for massive data processing, elastic computing for collaborative services, and an extensible open framework for service integration (Yu, Dong, & Zheng, 2016).
Support Vector Machines (SVM) in Scientific Research
SVM in Multiple Fields of Science Support Vector Machines (SVMs) are robust algorithms widely utilized in various scientific domains for classification and regression tasks. They play a pivotal role in pattern recognition and have been integrated with advanced methods like evolve algorithms to optimize parameters and enhance classification capabilities. SVMs are particularly noteworthy for their applications in large datasets, multi-classification challenges, and unbalanced data sets. They have gained recognition in research and applications across several scientific and engineering areas (Cervantes et al., 2020).
SVM in Remote Sensing and Data Mining SVMs are increasingly adopted in remote sensing due to their classification accuracy and versatility across various data types. They are favored for high-dimensional datasets like hyperspectral data, as they are less affected by the Hughes phenomenon compared to other classifiers. SVMs and their enhancements, like Import Vector Machines (IVM) and Relevance Vector Machines (RVM), have shown promising results in simulated datasets of environmental mapping and analysis programs (Braun, Weidner, & Hinz, 2012). In the context of data mining, SVMs have been extensively researched and applied in various tasks, showcasing their efficiency and quality in producing results (Nayak, Naik, & Behera, 2015).
Visualization in Scientific Computation (SVT)
Steering Visualization Technology (SVT) SVT stands out as a crucial research direction in visualization for scientific computation (VISC). It emphasizes the design and realization of systems like the Steering Flight Visual Simulation System (SFVSS), leveraging SVT for the realization of subsystems like trajectory simulation (TSS) and visual simulation (VSS). SVT's application in systems like SFVSS demonstrates its utility in local and remote steering visualization, marking its significance in the field (Wu, Wu, & Zhou, 2008).
Scientific Visualization (SV) in European R&D Projects SV plays a vital role in modeling and simulation (M&S) environments, particularly in European Research and Development (R&D) projects. It acts as an integration mechanism to manage the complexity of software tools and their visualization features, significantly contributing to the quality and efficient use of these tools. SV tools equipped with interactive visual aids facilitate complex data analysis, interpretation, and inspection, proving essential in addressing multidisciplinary challenges in engineering and scientific research (Vucinic, 2010; Vucinic, 2014).
Propriétés
Numéro CAS |
873445-60-4 |
|---|---|
Formule moléculaire |
C21H23BrN2O2 |
Poids moléculaire |
415.33 |
Nom IUPAC |
4-(4-Bromo-phenyl)-1-(5-methoxy-1H-indol-3-ylmethyl)-piperidin-4-ol |
InChI |
InChI=1S/C21H23BrN2O2/c1-26-18-6-7-20-19(12-18)15(13-23-20)14-24-10-8-21(25,9-11-24)16-2-4-17(22)5-3-16/h2-7,12-13,23,25H,8-11,14H2,1H3 |
Clé InChI |
MIEJOQGHYSYEFX-UHFFFAOYSA-N |
SMILES |
OC1(C2=CC=C(Br)C=C2)CCN(CC3=CNC4=C3C=C(OC)C=C4)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SV-156; SV 156; SV156; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)


![dimethyl 15-ethenyl-5,9-bis(3-methoxy-3-oxopropyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611011.png)




